![molecular formula C22H17F3N2O3 B2374525 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946289-10-7](/img/structure/B2374525.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide” is a compound that is related to trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl ketones . For example, benzamides were synthesized by stirring benzyl chloride with ammonia in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using spectroscopic techniques including 13 C NMR, 1 H NMR, IR and EI-MS .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in the synthesis of these types of compounds . This involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also exhibited low cytotoxicity to human cells .
Nitrofurantoin Analogues
In 2020, researchers synthesized a series of nitrofurantoin analogues containing furan and pyrazole scaffolds. Among these, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides showed promising antibacterial activity. The compound structure includes the benzamide moiety, which contributes to its biological potential .
Plant Hormone Derivatives
Indole derivatives, including indole-3-acetic acid, play essential roles as plant hormones. These compounds are produced by the degradation of tryptophan in higher plants. While the specific compound is not directly related to plant hormones, the benzamide core structure shares similarities with indole derivatives. Further exploration may reveal additional applications in plant biology .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)20(28)26-17-9-10-18-15(13-17)3-1-11-27(18)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMGZGRPHUBQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.